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Compound of Interest

Compound Name: (Rac)-Sograzepide

Cat. No.: B8069534

A comprehensive review of preclinical and pharmacological literature reveals that "(Rac)-
Sograzepide" and "Netazepide" are, in fact, different names for the same chemical entity. The
National Cancer Institute Drug Dictionary lists sograzepide as a synonym for netazepide, also
referred to by its development code YF476.[1] Therefore, a direct comparative guide between
the two is not applicable. This guide will instead provide a consolidated overview of the
preclinical data available for this compound, referred to hereafter as Netazepide.

Netazepide is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor,
which is also known as the gastrin receptor.[1][2] It is an orally active benzodiazepine derivative
that has been investigated for its potential to reduce gastric acid secretion and inhibit the
growth of certain tumors.[1][3]

Quantitative Performance in Preclinical Models

The following tables summarize the key quantitative data from preclinical studies, highlighting
the potency and receptor affinity of Netazepide.

Table 1: Receptor Binding Affinity and Potency of Netazepide
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Parameter Species/System Value Reference
Gastrin/CCK-B
IC50 0.1nM [4]
Receptor
) Rat Brain CCK-B
Ki 0.068 nM [4][5]
Receptors
) Cloned Canine CCK-B
Ki 0.62 nM [4115]
Receptors
) Cloned Human CCK-
Ki 0.19 nM [4][5]
B Receptors
Gastrin/CCK-A
IC50 502 nM [4]

Receptor

Table 2: Efficacy of Netazepide in a Mouse Model of Vincristine-Induced Neuropathy

Treatment Group

Mechanical
Withdrawal

p-value vs. Vehicle-

Reference

Threshold (g) at Vincristine
Day 7
Vehicle-Vincristine ~0.2g [6]
Netazepide (2 mg/k
_ p (2 mg/kg) ~0.6 ¢ p =0.0132 [6]
+ Vincristine
Netazepide (5 mg/k
pide (5 mokg) ~0.79g p = 0.0003 [6]

+ Vincristine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are summaries of key experimental protocols used to evaluate Netazepide.

1. In Vitro Receptor Binding Assays

¢ Objective: To determine the binding affinity of Netazepide for CCK2 receptors.
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o Methodology:

o Membrane preparations from cells expressing the target receptor (e.g., rat brain, cloned
canine, or human CCK2 receptors) are incubated with a radiolabeled ligand, such as
[1251]CCK-8.

o Increasing concentrations of Netazepide are added to compete with the radioligand for
binding to the receptor.

o After reaching equilibrium, the bound and free radioligand are separated by filtration.
o The radioactivity of the filter-bound complex is measured using a gamma counter.

o The concentration of Netazepide that inhibits 50% of the specific binding of the radioligand
(IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-
Prusoff equation.[4][5]

2. Pentagastrin-Stimulated Gastric Acid Secretion in Healthy Subjects (Clinical Model)

» Objective: To assess the in vivo efficacy of Netazepide in inhibiting gastrin-mediated gastric
acid secretion.

o Methodology:

o Healthy human subjects are administered single oral doses of Netazepide (e.g., 1, 5, 25,
and 100 mg) or a placebo in a crossover study design.[2][7]

o A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) is
administered to stimulate gastric acid secretion.[2][7]

o Gastric contents are aspirated continuously, and the volume, pH, and hydrogen ion (H+)
concentration are measured.[2][7]

o The inhibitory effect of Netazepide on pentagastrin-stimulated gastric acid secretion is
guantified by comparing the acid output after Netazepide administration to that after
placebo.[2][7]

3. Vincristine-Induced Neuropathy in Mice
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» Objective: To evaluate the neuroprotective effects of Netazepide against chemotherapy-
induced peripheral neuropathy.

o Methodology:
o Mice are treated with repeated injections of vincristine to induce sensory neuropathy.

o Netazepide (at doses of 2 and 5 mg/kg) is administered to the mice alongside the
vincristine treatment.[6]

o Tactile allodynia, a measure of pain sensitivity, is assessed using von Frey filaments at
multiple time points.[6]

o The mechanical withdrawal threshold (the force at which the mouse withdraws its paw) is
determined and compared between the different treatment groups.[6]

o At the end of the study, nerve tissues can be collected for histological analysis to assess
nerve damage.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Netazepide

Netazepide acts as a selective antagonist at the CCK2 receptor. In the stomach, gastrin, a
hormone, binds to CCK2 receptors on enterochromaffin-like (ECL) cells. This binding
stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to
stimulate the secretion of gastric acid. By blocking the CCK2 receptor, Netazepide prevents the
initial step in this pathway, thereby reducing gastric acid secretion.[1][2]
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Caption: Signaling pathway of Netazepide in inhibiting gastric acid secretion.
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Experimental Workflow for Assessing Vincristine-Induced Neuropathy

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

Netazepide in a preclinical model of chemotherapy-induced neuropathy.
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Caption: Experimental workflow for preclinical evaluation of Netazepide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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